IN-1130

説明

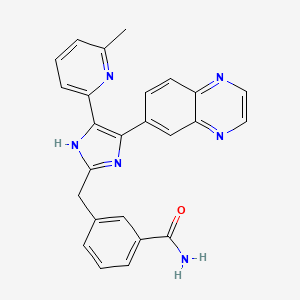

Structure

3D Structure

特性

IUPAC Name |

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKSGWSKILPDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868612-83-3 | |

| Record name | IN-1130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868612833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IN-1130 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4O83PQ97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

IN-1130: A Deep Dive into its Mechanism of Action as a TGF-β Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

IN-1130 has emerged as a potent and highly selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key experimental findings, detailing methodologies, and visualizing the intricate signaling pathways involved. Its demonstrated efficacy in preclinical models of fibrosis and cancer metastasis underscores its therapeutic potential.[1][2][3]

Core Mechanism: Targeting the TGF-β/ALK5 Axis

The canonical TGF-β signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of various pathologies, most notably fibrosis and cancer progression. TGF-β exerts its effects by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, ALK5, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.

This compound's primary mechanism of action is the direct and selective inhibition of ALK5's kinase activity.[2] By binding to ALK5, this compound prevents the phosphorylation of Smad proteins, thereby blocking the entire downstream signaling cascade. This targeted inhibition effectively mitigates the pro-fibrotic and pro-metastatic effects of aberrant TGF-β signaling.

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 Value | Reference |

| ALK5-mediated Smad3 phosphorylation | Purified kinase domain assay | 5.3 nM | [2] |

| ALK5 phosphorylation of casein | Radioisotopic protein kinase assay | 36 nM | [1] |

| p38α mitogen-activated protein kinase | Kinase assay | 4.3 μM | [1] |

Table 2: Cellular Effects of this compound

| Cell Line(s) | Treatment | Effect | Reference |

| HepG2, 4T1 | 0.5, 1 µM this compound for 2 hours | Inhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation | [1] |

| MCF10A | 1 µM this compound for 72 hours | Restoration of TGF-β-mediated decrease in E-cadherin protein expression | [1] |

| MCF10A | 1 µM this compound for 72 hours | Inhibition of TGF-β-induced MMPs mRNA expression and gelatinolytic activity | [1] |

| MDA-MB-231, NMuMG, MCF10A | 1 µM this compound (pretreated for 30 min) | Inhibition of TGF-β-induced cell mobility and invasion | [1] |

Visualizing the Molecular Mechanism

The following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway and the specific point of intervention by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An novel inhibitor of TGF-β type I receptor, this compound, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

IN-1130: A Potent and Selective ALK5 Inhibitor for Fibrosis and Metastasis Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IN-1130 is a small molecule inhibitor that demonstrates high selectivity for the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases and cancer metastasis. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological activity.

Core Function and Mechanism of Action

This compound functions as a potent and selective ATP-competitive inhibitor of ALK5. The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smad proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which subsequently translocates to the nucleus to regulate the transcription of target genes.

This compound exerts its inhibitory effect by occupying the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3. This blockade of Smad signaling is the primary mechanism by which this compound attenuates the pathological effects of excessive TGF-β signaling.[1][2] In preclinical studies, this has been shown to suppress renal fibrosis, block breast cancer lung metastasis, and reduce fibrotic plaque in models of Peyronie's disease.[1][2][3][4]

Quantitative Data Presentation

The inhibitory activity and preclinical efficacy of this compound have been quantified in various assays and models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 | Reference |

| ALK5-mediated Smad3 phosphorylation | Kinase Assay | 5.3 nM | [1][2] |

| ALK5 phosphorylation of casein | Kinase Assay | 36 nM | [1] |

| p38α mitogen-activated protein kinase | Kinase Assay | 4.3 µM | [1] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Disease Model | Animal | Dosage | Route | Duration | Key Findings | Reference |

| Renal Fibrosis (Unilateral Ureteral Obstruction) | Rat | 10 and 20 mg/kg/day | Intraperitoneal | 7 and 14 days | Reduced interstitial fibrosis, decreased TGF-β1 and collagen I mRNA, suppressed Smad2 phosphorylation and α-SMA expression.[2] | [2] |

| Peyronie's Disease | Rat | 5 mg/kg | Intralesional | Days 30 and 37 | Regression of fibrotic plaque, reduced phospho-Smad2/3, decreased hydroxyproline content, and correction of penile curvature.[3] | [3] |

| Breast Cancer Lung Metastasis | Mouse | 40 mg/kg | Intraperitoneal | 3 times per week for 3 weeks | Inhibition of lung metastasis without affecting primary tumor volume, prolonged lifespan.[4] | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize this compound.

ALK5 Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on ALK5 kinase activity.

Materials:

-

Recombinant human ALK5 (TGF-βRI) kinase domain

-

Recombinant human Smad3 protein (substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant ALK5 enzyme, Smad3 substrate, and the diluted this compound or vehicle (DMSO).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Smad2 Phosphorylation Assay

This assay determines the ability of this compound to inhibit TGF-β-induced Smad2 phosphorylation in a cellular context.

Materials:

-

Cell line responsive to TGF-β (e.g., HepG2, 4T1)

-

Cell culture medium and serum

-

Recombinant human TGF-β1

-

This compound (dissolved in DMSO)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against phosphorylated Smad2 (pSmad2)

-

Primary antibody against total Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Starve the cells in serum-free medium for several hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.[1]

-

Stimulate the cells with TGF-β1 for a specific duration (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against pSmad2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total Smad2 for loading control.

-

Quantify the band intensities to determine the inhibition of Smad2 phosphorylation.

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

This in vivo model is used to evaluate the anti-fibrotic potential of this compound.

Animals:

-

Male Sprague-Dawley rats

Procedure:

-

Anesthetize the rats.

-

Perform a midline abdominal incision to expose the left ureter.

-

Ligate the left ureter at two points.

-

Close the incision.

-

Administer this compound (10 or 20 mg/kg/day) or vehicle (saline) via intraperitoneal injection for 7 or 14 days, starting from the day of surgery.[2]

-

At the end of the treatment period, euthanize the animals and harvest the kidneys.

-

Process the kidney tissue for histological analysis (e.g., H&E, Masson's trichrome staining), immunohistochemistry (for α-SMA, collagen I), and molecular analysis (qRT-PCR for TGF-β1, collagen I mRNA).

Conclusion

This compound is a valuable research tool for investigating the roles of the TGF-β/ALK5 signaling pathway in various pathological conditions. Its high potency and selectivity make it a suitable candidate for preclinical studies in fibrosis and oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research is warranted to explore the full therapeutic potential of this compound and its potential translation to clinical applications.

References

IN-1130: A Potent and Selective Inhibitor of the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably in fibrosis and cancer progression. IN-1130 has emerged as a novel small molecule inhibitor that selectively targets the TGF-β type I receptor kinase (ALK5), offering a promising therapeutic strategy for conditions driven by aberrant TGF-β signaling. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound is a highly selective and potent inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the TGF-β type I receptor (TβRI or ALK5) at its glycine-serine rich (GS) domain. The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated Smad proteins, Smad2 and Smad3.

Once phosphorylated, Smad2 and Smad3 form a heterotrimeric complex with the common-mediator Smad, Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in fibrosis and cell migration.

This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK5. By blocking the phosphorylation of ALK5, this compound effectively halts the downstream phosphorylation of Smad2 and Smad3, thereby preventing the nuclear translocation of the Smad complex and the subsequent transcription of TGF-β target genes. This targeted inhibition ultimately leads to the suppression of fibrotic processes and the inhibition of cancer cell migration and invasion.

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Description | Reference(s) |

| IC50 (ALK5-mediated Smad3 phosphorylation) | 5.3 nM | Concentration of this compound required to inhibit 50% of ALK5-mediated Smad3 phosphorylation in a purified kinase assay. | [1][2] |

| IC50 (ALK5 phosphorylation of casein) | 36 nM | Concentration of this compound required to inhibit 50% of ALK5-mediated phosphorylation of the generic substrate casein. | [2] |

| IC50 (p38α MAPK) | 4.3 µM | Concentration of this compound required to inhibit 50% of p38α mitogen-activated protein kinase activity, indicating selectivity for ALK5. | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Treatment | Effect | Reference(s) |

| HepG2 and 4T1 | 0.5, 1 µM this compound for 2 hours | Inhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation. | [2] |

| MCF10A | 1 µM this compound for 72 hours | Restoration of TGF-β-mediated decrease in E-cadherin expression. | [2] |

| MCF10A | 1 µM this compound for 72 hours | Inhibition of TGF-β-induced MMPs mRNA expression and gelatinolytic activity of secreted MMPs. | [2] |

| MDA-MB-231, NMuMG, and MCF10A | 1 µM this compound (pretreated for 30 min) | Inhibition of TGF-β-induced cell mobility and invasion. | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| Unilateral Ureteral Obstruction (UUO) rats | 10 and 20 mg/kg/day this compound (IP) for 7 and 14 days | Reduced interstitial nephritis and fibrosis. Dose-dependent decrease in TGF-β1 mRNA, pSmad2, α-SMA, and myofibroblasts. | [1][2] |

| MMTV/c-Neu transgenic mice (breast cancer model) | 40 mg/kg this compound (IP) 3 times per week for 3 weeks | Inhibition of breast cancer metastasis to the lungs. | [2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: TGF-β signaling pathway and the inhibitory action of this compound.

Figure 2: Experimental workflow for Western blot analysis of pSmad2.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

ALK5 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the kinase activity of ALK5.

-

Materials:

-

Recombinant active ALK5 enzyme

-

GST-tagged Smad3 protein (substrate)

-

This compound (various concentrations)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or ATP and anti-phospho-Smad3 antibody for non-radioactive detection

-

96-well plates

-

Scintillation counter or plate reader

-

-

Protocol:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant ALK5, and GST-Smad3 substrate in each well of a 96-well plate.

-

Add this compound at various concentrations (e.g., from 0.1 nM to 10 µM) or vehicle control to the wells.

-

Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods).

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ELISA-based), coat a plate with an anti-GST antibody, add the reaction mixture, and detect phosphorylated Smad3 using a specific primary antibody and a labeled secondary antibody.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot for Phospho-Smad2 in Cultured Cells

This protocol details the analysis of this compound's effect on TGF-β-induced Smad2 phosphorylation in a cellular context.

-

Materials:

-

Cell line of interest (e.g., HepG2, MCF10A)

-

Cell culture medium and supplements

-

This compound

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer. Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total Smad2 and β-actin to ensure equal loading.

-

Unilateral Ureteral Obstruction (UUO) Model in Rats

This in vivo model is used to assess the anti-fibrotic efficacy of this compound in the kidney.

-

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

4-0 silk suture

-

This compound solution for injection

-

Vehicle control (e.g., saline)

-

-

Protocol:

-

Anesthetize the rats.

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points with 4-0 silk suture.

-

Close the incision in layers.

-

Administer this compound (e.g., 10 or 20 mg/kg/day) or vehicle via intraperitoneal injection daily, starting from the day of surgery.

-

After 7 or 14 days, euthanize the animals and harvest the kidneys.

-

Fix one kidney in 10% neutral buffered formalin for histological analysis (e.g., Masson's trichrome staining for collagen).

-

Snap-freeze the other kidney in liquid nitrogen for molecular analysis (e.g., Western blot for pSmad2, α-SMA; real-time PCR for TGF-β1, collagen I).

-

Breast Cancer Lung Metastasis Model in Mice

This model evaluates the potential of this compound to inhibit cancer metastasis.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice) or transgenic models (e.g., MMTV/c-Neu)

-

Metastatic breast cancer cell line (e.g., 4T1)

-

This compound solution for injection

-

Vehicle control

-

-

Protocol:

-

Inject 4T1 breast cancer cells into the mammary fat pad of the mice.

-

Allow the primary tumor to grow to a palpable size.

-

Begin treatment with this compound (e.g., 40 mg/kg, IP, 3 times per week) or vehicle.

-

Monitor tumor growth and the health of the animals.

-

After a defined period (e.g., 3-4 weeks), euthanize the mice.

-

Excise the lungs and fix them in Bouin's solution.

-

Count the number of metastatic nodules on the lung surface under a dissecting microscope.

-

Process the lungs for histological confirmation of metastases.

-

Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of this compound to inhibit cancer cell invasion through an extracellular matrix.

-

Materials:

-

Boyden chamber inserts with an 8 µm pore size membrane

-

Matrigel or other basement membrane extract

-

Invasive cancer cell line (e.g., MDA-MB-231)

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Crystal violet stain

-

-

Protocol:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the inserts, along with different concentrations of this compound or vehicle.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the chambers for 12-48 hours at 37°C.

-

Remove the inserts and gently wipe the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with methanol.

-

Stain the invading cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

-

Conclusion

This compound is a potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. The data presented in this guide demonstrate its efficacy in blocking the canonical Smad-dependent signaling cascade, leading to anti-fibrotic effects and the inhibition of cancer cell invasion and metastasis in preclinical models. The detailed protocols provided herein offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other ALK5 inhibitors. Further research, including clinical trials, is necessary to fully elucidate the safety and efficacy of this compound in human diseases.

References

IN-1130: A Potent ALK5 Inhibitor for Fibrosis Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure, representing a significant challenge in modern medicine. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central mediator in the progression of fibrosis across various organs. IN-1130 is a novel, potent, and highly selective small molecule inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical Smad-dependent signaling cascade, a critical pathway in the initiation and progression of fibrotic diseases. Preclinical studies have demonstrated its efficacy in mitigating fibrosis in models of renal, pulmonary, and penile disease, highlighting its potential as a therapeutic agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data from key preclinical studies, and detailed experimental protocols.

Introduction to Fibrosis and the TGF-β Pathway

Progressive fibrotic diseases contribute to a substantial portion of mortality worldwide, with limited effective treatments available. A common pathological feature is the overproduction and deposition of ECM components, such as collagen, which disrupts normal tissue architecture and function[1][2]. The TGF-β signaling pathway is a primary driver of this process[3][4].

The canonical pathway is initiated when TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5[4][5]. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate into the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and fibronectin[4][5]. Given its central role, inhibiting the TGF-β/ALK5 pathway is a promising therapeutic strategy for a range of fibrotic conditions[1][6].

Mechanism of Action of this compound

This compound is a selective inhibitor of the ALK5 kinase. It competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, Smad2 and Smad3. This targeted inhibition effectively halts the pro-fibrotic signaling cascade initiated by TGF-β. Studies have shown that this compound suppresses TGF-β-stimulated Smad2 phosphorylation and its nuclear translocation in various cell lines[7][8]. The high selectivity of this compound for ALK5 minimizes off-target effects, which is a critical consideration for therapeutic development[3].

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The potency and preclinical efficacy of this compound have been quantified in several studies. The data below is summarized for clarity and comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Assay | IC₅₀ Value | Source |

|---|---|---|

| ALK5-mediated Smad3 Phosphorylation | 5.3 nM | [3][7] |

| ALK5 Phosphorylation of Casein | 36 nM | [7] |

| p38α Mitogen-Activated Protein Kinase | 4.3 µM |[7] |

Table 2: Summary of Preclinical In Vivo Studies of this compound in Fibrosis Models

| Fibrosis Model | Species | This compound Dosage | Duration | Key Anti-Fibrotic Findings | Source |

|---|---|---|---|---|---|

| Renal Fibrosis (Unilateral Ureteral Obstruction) | Rat | 10 and 20 mg/kg/day, IP | 7 and 14 days | Significantly reduced kidney collagen (hydroxyproline), pSmad2, TGF-β1 mRNA, Type I Collagen mRNA, α-SMA, and fibronectin expression.[3][7] | [3] |

| Pulmonary Fibrosis (Bleomycin-induced) | Mouse | 15, 25, or 50 mg/kg | Not Specified | Improved survival and histology; significantly reduced α-SMA and fibronectin mRNA expression.[9] | [9] |

| Pulmonary Fibrosis (Adenovirus-TGF-β1) | Mouse | 25 or 50 mg/kg | 7 days | Improved survival and histology; reduced α-SMA, p-Smad2/3, and fibronectin mRNA levels.[9] | [9] |

| Peyronie's Disease (Adenovirus-TGF-β1) | Rat | Not Specified | 45 days | Induced regression of fibrotic plaque; reduced inflammatory cells, phospho-Smad2/3, and hydroxyproline content.[6] |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key preclinical fibrosis models used to evaluate this compound.

Protocol: Rat Model of Renal Fibrosis (Unilateral Ureteral Obstruction)

This model induces renal interstitial fibrosis by obstructing the urinary flow of one kidney.

-

Animal Model : Male Sprague-Dawley rats are used.

-

Surgical Procedure : Under anesthesia, a midline abdominal incision is made. The left ureter is located and ligated at two points with silk sutures. The incision is then closed.

-

Treatment Groups :

-

Sham group: Undergoes the same surgical procedure without ureteral ligation.

-

UUO + Vehicle group: Receives daily intraperitoneal (IP) injections of saline.

-

UUO + this compound groups: Receive daily IP injections of this compound at 10 mg/kg or 20 mg/kg.

-

-

Dosing and Duration : Treatment is administered daily for either 7 or 14 days post-surgery[3].

-

Endpoint Analysis :

-

Tissue Collection : At the end of the treatment period, animals are euthanized, and the obstructed kidneys are harvested.

-

Histology : Kidney sections are stained with Masson's trichrome to assess collagen deposition and overall fibrosis.

-

Biochemical Analysis : Total kidney collagen is quantified by measuring the hydroxyproline content[3].

-

Gene Expression : RNA is extracted from kidney tissue, and levels of TGF-β1 and Type I collagen mRNA are measured using RT-PCR.

-

Protein Analysis : Western blotting is used to measure levels of phosphorylated Smad2 (pSmad2), alpha-smooth muscle actin (α-SMA), and fibronectin[3].

-

Caption: Experimental workflow for the UUO model of renal fibrosis.

Protocol: Mouse Model of Pulmonary Fibrosis (Bleomycin-Induced)

This is a widely used model where a single instillation of the chemotherapeutic agent bleomycin induces lung injury and subsequent fibrosis.

-

Animal Model : C57BL/6 mice are commonly used.

-

Induction of Fibrosis : Mice are anesthetized, and a single dose of bleomycin (dissolved in sterile saline) is administered via intratracheal injection. Control animals receive saline only.

-

Treatment Groups :

-

Control + Vehicle group.

-

Bleomycin + Vehicle group.

-

Bleomycin + this compound groups: Receive IP or oral administration of this compound at specified doses (e.g., 15, 25, 50 mg/kg)[9].

-

-

Dosing and Duration : Treatment typically begins on the same day or one day after bleomycin administration and continues daily for 14 to 21 days.

-

Endpoint Analysis :

-

Survival : Monitor and record animal survival throughout the study.

-

Histology : Lungs are harvested, fixed, and sectioned. Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome is performed to assess inflammation and fibrosis (Ashcroft score).

-

Immunohistochemistry : Staining for α-SMA is used to identify myofibroblasts[9].

-

Biochemical Analysis : Lung hydroxyproline content is measured to quantify total collagen deposition.

-

Gene and Protein Expression : Analysis of fibronectin, p-Smad2/3, and Proliferating Cell Nuclear Antigen (PCNA) via RT-PCR and/or Western blot[9].

-

Conclusion and Future Directions

This compound has demonstrated significant anti-fibrotic potential in a variety of robust preclinical models. Its high potency and selectivity for ALK5 make it a compelling candidate for therapeutic development. By effectively inhibiting the central TGF-β/Smad signaling pathway, this compound addresses a core mechanism underlying the progression of fibrotic diseases.

Future research should focus on long-term safety and toxicology studies, pharmacokinetic and pharmacodynamic profiling across different species, and eventual evaluation in clinical trials for diseases such as idiopathic pulmonary fibrosis (IPF), chronic kidney disease, and non-alcoholic steatohepatitis (NASH). The comprehensive data gathered to date provides a strong rationale for advancing this compound into the next stages of drug development, offering hope for new treatments for patients with debilitating fibrotic conditions.

References

- 1. Progressive transforming growth factor beta1-induced lung fibrosis is blocked by an orally active ALK5 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An novel inhibitor of TGF-β type I receptor, this compound, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace at EWHA: Anti-fibrotic Effects of this compound, a Transforming Growth Factor β1 Type I Receptor Kinase (ALK5) Inhibitor, on Pulmonary Fibrosis [dspace.ewha.ac.kr]

IN-1130: A Technical Guide to Investigating Cancer Metastasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer metastasis remains the primary cause of mortality in cancer patients, necessitating the development of targeted therapeutics that can inhibit this complex process. The transforming growth factor-beta (TGF-β) signaling pathway is a critical driver of metastasis, particularly through its induction of epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. IN-1130 is a potent and selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5). This technical guide provides an in-depth overview of the mechanism of action of this compound and detailed protocols for its use in investigating and inhibiting cancer metastasis, with a focus on breast cancer models.

Introduction: Targeting TGF-β in Cancer Metastasis

The TGF-β signaling pathway plays a dual role in cancer. In early-stage tumors, it can act as a tumor suppressor. However, in advanced cancers, TGF-β signaling often switches to a pro-tumorigenic role, promoting tumor growth, invasion, and metastasis.[1] A key mechanism through which TGF-β drives metastasis is the induction of EMT.[2] During EMT, epithelial cells lose their cell-cell adhesion and polarity, undergoing a dramatic cytoskeletal remodeling to acquire a mesenchymal phenotype characterized by increased motility, invasiveness, and resistance to apoptosis.

This compound is a novel, highly selective ALK5 inhibitor.[2] By blocking the kinase activity of ALK5, this compound prevents the phosphorylation and subsequent nuclear translocation of the downstream effectors Smad2 and Smad3, thereby inhibiting TGF-β-mediated gene transcription and the induction of EMT.[2] Studies have demonstrated its efficacy in suppressing renal fibrosis and, importantly, in blocking breast cancer lung metastasis in preclinical models.[2][3]

Mechanism of Action of this compound

This compound exerts its anti-metastatic effects by directly intervening in the canonical TGF-β signaling pathway at the cell membrane.

-

Binding and Inhibition: this compound binds to the ATP-binding site of the ALK5 kinase domain, preventing the receptor from phosphorylating its downstream targets.

-

Smad2/3 Phosphorylation: This inhibition directly blocks the TGF-β-induced phosphorylation of Smad2 and Smad3.[2]

-

Nuclear Translocation: Consequently, the phosphorylated Smad2/3 cannot form a complex with Smad4, and its translocation to the nucleus is inhibited.[2]

-

Gene Transcription: The absence of the Smad complex in the nucleus prevents the transcription of TGF-β target genes that are critical for the EMT process, such as Snail, Slug, and ZEB1/2.

-

Phenotypic Reversal: This leads to the suppression of EMT, characterized by the restoration of epithelial markers like E-cadherin and the downregulation of mesenchymal markers. It also results in the decreased expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix during invasion.[2]

Preclinical Efficacy Data

The anti-metastatic potential of this compound has been quantified in various preclinical assays.

| Parameter | Assay Type | Model System | Result | Reference |

| IC50 | ALK5-mediated Smad3 Phosphorylation | Purified Kinase Domain | 5.3 nM | [3] |

| IC50 | ALK5 Phosphorylation of Casein | Enzymatic Assay | 36 nM | |

| IC50 | p38α MAPK Inhibition | Kinase Panel | 4.3 µM | |

| Inhibition of Smad2 Phosphorylation | Western Blot | HepG2 & 4T1 cells | Effective at 0.5 - 1 µM | |

| Inhibition of Cell Migration/Invasion | Transwell Assay | MDA-MB-231, NMuMG, MCF10A cells | Effective at 1 µM | |

| Inhibition of Lung Metastasis | In vivo Spontaneous Metastasis | 4T1 Orthotopic Xenograft (BALB/c) | Significant Inhibition | [2] |

| Inhibition of Lung Metastasis | In vivo Spontaneous Metastasis | MMTV/c-Neu Transgenic Mice | Significant Inhibition | [2] |

| In vivo Dosage (Renal Fibrosis) | In vivo Obstructive Nephropathy | Unilateral Ureteral Obstruction (Rats) | 10-20 mg/kg/day (IP) | [3] |

| In vivo Dosage (Metastasis) | In vivo Spontaneous Metastasis | MMTV/c-Neu Transgenic Mice | 40 mg/kg (IP, 3x/week) |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections provide protocols for key experiments used to characterize this compound.

In Vitro Analysis of EMT Marker Expression by Western Blot

This protocol details the procedure to assess the effect of this compound on TGF-β-induced changes in EMT protein markers.

Materials:

-

Cell Lines: MCF10A, 4T1, MDA-MB-231

-

Reagents: Recombinant Human TGF-β1, this compound

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors (e.g., CST #9803).[4]

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection: Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture & Treatment: Plate cells to reach 70-80% confluency. Serum starve for 18-24 hours.[4] Treat with TGF-β1 (e.g., 10 ng/mL) with or without pre-treatment (30-60 min) with this compound (0.5-1 µM) for 48-72 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse on ice. Scrape cells and centrifuge to pellet debris. Collect the supernatant. For phospho-proteins, sonication (3x 15 seconds) is recommended to ensure recovery of nuclear proteins.[4]

-

Quantification: Determine protein concentration using a BCA or similar assay.

-

Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C, using the manufacturer's recommended dilution.

-

Wash 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection: Apply ECL substrate and image the blot using a chemiluminescence imager. Analyze band density using software like ImageJ.

In Vitro Cell Invasion Assay

This protocol uses a Boyden chamber (Transwell) system with a Matrigel-coated membrane to measure the invasive capacity of cancer cells.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free media and media with 10% FBS (chemoattractant)

-

Crystal Violet stain (0.1%)

Procedure:

-

Insert Preparation: Thaw Matrigel on ice. Dilute with ice-cold serum-free medium. Coat the top of each Transwell insert with 50-100 µL of the diluted Matrigel. Incubate at 37°C for 30-60 minutes to allow it to solidify.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 2.5 - 5 x 10^4 cells in 100 µL into the upper chamber of the insert. If testing this compound, include it in the cell suspension.

-

Assay Assembly: Add 600 µL of medium containing 10% FBS to the lower chamber. Carefully place the insert into the well.

-

Incubation: Incubate at 37°C for 24-48 hours.

-

Staining & Quantification:

-

Carefully remove non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invaded cells on the bottom of the membrane with 70% ethanol for 10 minutes.

-

Stain with 0.1% crystal violet for 10 minutes.

-

Wash gently with water and allow to air dry.

-

Image multiple fields of view per insert with a microscope and count the stained cells.

-

Gelatin Zymography for MMP-2/MMP-9 Activity

This technique detects the enzymatic activity of gelatinases secreted by cells into the culture medium.

Materials:

-

SDS-PAGE gel supplies

-

Gelatin powder (porcine skin)

-

Triton X-100

-

Coomassie Brilliant Blue R-250

-

Conditioned media from cell cultures

Procedure:

-

Sample Preparation: Culture cells (as in 4.1) in serum-free media for 24-48 hours to collect conditioned media. Centrifuge to remove cell debris. Concentrate the media if necessary.

-

Gel Preparation: Prepare a 7.5-10% SDS-PAGE gel containing 0.1% (1 mg/mL) gelatin in the resolving gel.[2][3]

-

Electrophoresis: Mix samples with non-reducing sample buffer (do not boil). Load equal amounts of protein and run the gel at 4°C.

-

Enzyme Renaturation:

-

Wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS and allow enzymes to renature.[6]

-

Briefly rinse in incubation buffer.

-

-

Incubation: Incubate the gel in incubation buffer (containing Tris, CaCl2, and ZnCl2) at 37°C for 18-24 hours.

-

Staining & Visualization:

-

Stain the gel with Coomassie Blue for 1 hour.

-

Destain until clear bands appear against a dark blue background. These clear bands represent areas where gelatin has been degraded by MMPs. Pro- and active forms of MMP-2 and MMP-9 can be distinguished by their molecular weights.

-

In Vivo Spontaneous Breast Cancer Metastasis Model

This protocol describes an orthotopic model using 4T1 murine mammary carcinoma cells to assess the effect of this compound on lung metastasis.[2]

Materials:

-

4T1 murine mammary carcinoma cell line

-

Female BALB/c mice (6-8 weeks old)

-

This compound, vehicle solution (e.g., saline)

-

Surgical tools, calipers

Procedure:

-

Tumor Cell Implantation: Inject 5 x 10^5 4T1 cells in 100 µL PBS subcutaneously into the second mammary fat pad of female BALB/c mice.[7]

-

Treatment: Allow primary tumors to establish for approximately one week. Randomize mice into control (vehicle) and treatment (this compound) groups. Administer this compound intraperitoneally (e.g., 40 mg/kg, 3 times per week) for the duration of the experiment.

-

Monitoring: Measure primary tumor volume with calipers 2-3 times per week. Monitor animal health and body weight.

-

Endpoint and Analysis: After 3-4 weeks, or when tumors reach the predetermined endpoint, euthanize the mice.

-

Harvest Lungs: Carefully excise the lungs and fix them in Bouin's solution or 10% buffered formalin.

-

Metastatic Nodule Count: Count the number of visible metastatic nodules on the lung surface.

-

Histology: Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize and quantify metastatic lesions microscopically.

-

Colony Formation Assay: Alternatively, mince fresh lung tissue, digest with collagenase, and plate the resulting single-cell suspension in medium containing a selection agent (e.g., 6-thioguanine) to which 4T1 cells are resistant. Count the resulting colonies after 10-14 days to quantify the metastatic burden.[7]

-

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the role of TGF-β/ALK5 signaling in cancer metastasis. Its high selectivity and demonstrated in vivo efficacy make it a strong candidate for further preclinical and potentially clinical investigation.[2] The protocols outlined in this guide provide a framework for researchers to study the multifaceted effects of TGF-β inhibition on EMT, invasion, and metastatic colonization. Future studies could explore the combination of this compound with standard chemotherapies or immunotherapies, investigate its efficacy in other metastatic cancer types driven by TGF-β, and identify biomarkers to predict response to ALK5 inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 5. SMAD2/3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. Determination of MMP2/MMP9 activity by gelatin zymography analysis [bio-protocol.org]

- 7. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

IN-1130: A Technical Guide to TGF-β Inhibition, Preclinical Efficacy, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of the TGF-β signaling pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer progression. In the context of malignancy, TGF-β exhibits a dual role, acting as a tumor suppressor in the early stages and a potent promoter of tumor growth, invasion, and metastasis in advanced disease. This paradoxical nature makes the targeted inhibition of TGF-β signaling a compelling therapeutic strategy.

IN-1130 has emerged as a novel and highly selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5). By targeting ALK5, this compound effectively blocks the canonical Smad-dependent signaling cascade, thereby mitigating the downstream pathological effects of TGF-β. This technical guide provides an in-depth overview of the mechanism of action of this compound, its preclinical efficacy in models of renal fibrosis and breast cancer metastasis, and detailed protocols for the key experiments cited.

Mechanism of Action of this compound

This compound is a potent inhibitor of ALK5, the primary type I receptor for TGF-β. The binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and cancer progression. This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3 and thereby inhibiting the entire downstream signaling cascade.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and preclinical efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Assay | IC50 | Reference |

| ALK5 | Smad3 Phosphorylation | 5.3 nM | [1] |

| ALK5 | Casein Phosphorylation | 36 nM | |

| p38α MAPK | Kinase Assay | 4.3 µM | [1] |

Table 2: Preclinical Efficacy of this compound in a Rat Model of Renal Fibrosis (Unilateral Ureteral Obstruction)

| Parameter | Treatment Group | Outcome | Reference |

| Phosphorylated Smad2 (pSmad2) | This compound (10 and 20 mg/kg/day, i.p.) | Decreased levels compared to UUO control | [1] |

| TGF-β1 mRNA | This compound (10 and 20 mg/kg/day, i.p.) | Decreased levels compared to UUO control | [1] |

| Type I Collagen mRNA | This compound (10 and 20 mg/kg/day, i.p.) | Decreased levels compared to UUO control | [1] |

| Total Kidney Collagen (Hydroxyproline content) | This compound (10 and 20 mg/kg/day, i.p.) | Significantly reduced compared to UUO control | [1] |

| α-Smooth Muscle Actin (α-SMA) | This compound (10 and 20 mg/kg/day, i.p.) | Suppressed expression compared to UUO control | [1] |

| Fibronectin | This compound (10 and 20 mg/kg/day, i.p.) | Suppressed expression compared to UUO control | [1] |

Table 3: Preclinical Efficacy of this compound in a Mouse Model of Breast Cancer Metastasis (4T1 Orthotopic Injection)

| Parameter | Treatment Group | Outcome | Reference |

| Lung Metastasis | This compound (40 mg/kg, i.p.) | Inhibited lung metastasis from primary breast tumors | |

| Epithelial-Mesenchymal Transition (EMT) | This compound | Suppressed TGF-β-induced EMT in human and mouse cell lines | |

| Cell Migration and Invasion | This compound | Blocked TGF-β-induced 4T1 mammary cancer cell migration and invasion | |

| Matrix Metalloproteinase (MMP)-2 and MMP-9 | This compound | Restored TGF-β-mediated increase in MMP-2 and MMP-9 expression |

Signaling and Experimental Workflow Diagrams

Caption: TGF-β Signaling Pathway and the Mechanism of this compound Inhibition.

Caption: Experimental Workflow for a Renal Fibrosis Study.

Caption: Experimental Workflow for a Breast Cancer Metastasis Study.

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Model in Rats

This model induces renal fibrosis by obstructing the flow of urine from one kidney.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holders)

-

4-0 silk suture

-

This compound solution

-

Vehicle control (e.g., saline)

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Make a midline abdominal incision to expose the abdominal cavity.

-

Gently retract the intestines to locate the left ureter.

-

Carefully isolate the ureter from surrounding tissues.

-

Ligate the ureter at two points (approximately 5 mm apart) using 4-0 silk suture.

-

Close the abdominal incision in layers.

-

Administer this compound (10 or 20 mg/kg/day) or vehicle via intraperitoneal injection daily for the duration of the study (7 or 14 days).

-

At the end of the treatment period, euthanize the rats and harvest the obstructed kidneys for analysis.

4T1 Orthotopic Breast Cancer Model in Mice

This model mimics human breast cancer by implanting cancer cells into the mammary fat pad, allowing for the study of primary tumor growth and spontaneous metastasis.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine mammary carcinoma cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Tuberculin syringe with a 27-gauge needle

-

This compound solution

-

Vehicle control

Procedure:

-

Culture 4T1 cells to 80-90% confluency.

-

Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.

-

Anesthetize the mouse and place it in a supine position.

-

Inject 50 µL of the cell suspension (5 x 10^4 cells) into the fourth mammary fat pad.

-

Allow the primary tumor to grow to a palpable size.

-

Initiate treatment with intraperitoneal injections of this compound (40 mg/kg) or vehicle.

-

Monitor tumor growth and the health of the mice.

-

At the study endpoint, euthanize the mice and harvest the lungs to quantify metastatic nodules.

Immunohistochemistry (IHC)

This technique is used to visualize the localization of specific proteins within tissue sections.

Materials:

-

Paraffin-embedded kidney sections (5 µm)

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., anti-pSmad2, anti-α-SMA, anti-fibronectin)

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Block non-specific binding sites with blocking solution for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour.

-

Wash with PBS and incubate with streptavidin-HRP for 30 minutes.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Image the slides using a light microscope.

Western Blotting

This technique is used to detect and quantify specific proteins in a tissue homogenate.

Materials:

-

Kidney tissue

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-fibronectin, anti-type I collagen, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Homogenize the kidney tissue in lysis buffer and determine the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Real-Time Quantitative PCR (RT-qPCR)

This technique is used to measure the expression levels of specific messenger RNA (mRNA) molecules.

Materials:

-

Kidney tissue

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., TGF-β1, type I collagen) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the kidney tissue.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Conclusion

This compound is a promising therapeutic agent that demonstrates potent and selective inhibition of the TGF-β signaling pathway through its targeting of ALK5. Preclinical studies have provided compelling evidence for its efficacy in mitigating renal fibrosis and inhibiting breast cancer metastasis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other TGF-β inhibitors in various disease models. The continued exploration of this pathway and its inhibitors holds significant promise for the development of novel treatments for a range of fibrotic and malignant diseases.

References

Preliminary In-Vitro Investigations of IN-1130: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preliminary cell culture studies conducted on IN-1130, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). The data and methodologies presented herein are crucial for understanding the mechanism of action and therapeutic potential of this compound in various pathological contexts, including fibrosis and cancer metastasis.

Core Findings: this compound Potency and Selectivity

This compound has demonstrated significant inhibitory activity against ALK5 and its downstream signaling. The following table summarizes the key quantitative data from in-vitro kinase assays.

| Target | Parameter | Value | Reference |

| ALK5-mediated Smad3 phosphorylation | IC50 | 5.3 nM | [1][2][3] |

| ALK5 phosphorylation of casein | IC50 | 36 nM | [2] |

| p38α mitogen-activated protein kinase | IC50 | 4.3 μM | [1][2] |

In-Vitro Efficacy in Cell Culture Models

Studies in various cell lines have elucidated the cellular effects of this compound, primarily focusing on its ability to counteract TGF-β-induced pathological changes.

| Cell Line | Treatment | Effect | Reference |

| HepG2, 4T1 | 0.5, 1 µM this compound for 2 hours | Inhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation. | [1][2] |

| MCF10A | 1 µM this compound for 72 hours | Restoration of TGF-β-mediated decrease in E-cadherin protein expression. | [1] |

| MCF10A | 1 µM this compound for 72 hours | Inhibition of TGF-β-induced MMPs mRNA expression and the gelatinolytic activity of secreted MMPs. | [1] |

| MDA-MB-231, NMuMG, MCF10A | 1 µM this compound (pretreated for 30 min) | Inhibition of TGF-β-induced cell mobility and invasion. | [1] |

| Human PD Plaque Fibroblasts | 10 µM this compound (pretreatment) | Inhibition of TGF-β1-induced phosphorylation of Smad2 and Smad3, and nuclear translocation of Smad proteins. Significant inhibition of TGF-β1-induced production of extracellular matrix proteins (plasminogen activator inhibitor-1, fibronectin, collagen I, and collagen IV). | [4] |

| HepG2 | Concentration-dependent | Inhibition of TGF-β induced cell death and gene transcriptional activity. | [5] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches, the following diagrams have been generated.

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in-vitro studies of this compound.

Detailed Experimental Protocols

The following are generalized protocols based on the available information. For precise experimental details, referring to the original publications is recommended.

Cell Culture and Treatment

-

Cell Lines and Maintenance:

-

HepG2 (human liver cancer), 4T1 (mouse mammary carcinoma), MCF10A (human breast epithelial), MDA-MB-231 (human breast cancer), and NMuMG (mouse mammary epithelial) cells are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

TGF-β Stimulation and this compound Treatment:

-

Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 24-well plates) and allowed to adhere overnight.

-

The culture medium is then replaced with serum-free or low-serum medium for a period of serum starvation (typically 12-24 hours).

-

For inhibitory studies, cells are pre-treated with this compound at specified concentrations (e.g., 0.5, 1, 10 µM) for a designated time (e.g., 30 minutes, 2 hours) before stimulation with recombinant human TGF-β1 (typically 1-10 ng/mL).

-

Control groups include vehicle-treated cells (e.g., DMSO) with and without TGF-β1 stimulation.

-

The cells are then incubated for the specified duration of the experiment (e.g., 2 hours for phosphorylation studies, 72 hours for protein expression or functional assays).

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are collected by scraping and centrifuged to pellet cell debris. The supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-Smad2, Smad2, E-cadherin, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from treated cells using a suitable RNA isolation kit (e.g., TRIzol).

-

The concentration and purity of the extracted RNA are determined by spectrophotometry.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

qPCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for MMPs and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Cell Migration and Invasion Assays

-

Transwell Assay:

-

Cell migration and invasion are assessed using Transwell inserts with an 8 µm pore size. For invasion assays, the inserts are pre-coated with Matrigel.

-

Cells are resuspended in serum-free medium containing TGF-β1 and this compound (or vehicle) and seeded into the upper chamber of the Transwell insert.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

After incubation (typically 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated/invaded to the lower surface of the membrane are fixed with methanol and stained with crystal violet.

-

The number of migrated/invaded cells is quantified by counting the stained cells in several random fields under a microscope.

-

This technical guide consolidates the currently available preliminary in-vitro data on this compound. The presented information highlights its potential as a targeted therapeutic agent and provides a foundational understanding for further research and development.

References

IN-1130: A Potent and Selective Inhibitor of Smad2/3 Phosphorylation via ALK5 Blockade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IN-1130 is a novel, small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By selectively targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, a critical mediator of cellular proliferation, differentiation, and extracellular matrix production. A key downstream event in this pathway is the phosphorylation of Smad2 and Smad3 (Smad2/3). This document provides a comprehensive technical overview of this compound's impact on Smad2/3 phosphorylation, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Introduction to this compound and the TGF-β/Smad Pathway

The TGF-β signaling pathway plays a pivotal role in a multitude of physiological and pathological processes, including tissue homeostasis, fibrosis, and cancer progression. The binding of TGF-β ligands to their type II receptors initiates the recruitment and phosphorylation of type I receptors, predominantly ALK5. Activated ALK5, a serine/threonine kinase, then directly phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3, at their C-terminal SSXS motif.

Once phosphorylated, Smad2 and Smad3 form a heteromeric complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a wide array of target genes. Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention.

This compound emerges as a highly selective and potent inhibitor of ALK5. Its mechanism of action is centered on the direct inhibition of the ALK5 kinase activity, thereby preventing the initial phosphorylation of Smad2 and Smad3 and consequently blocking the entire downstream signaling cascade.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound in inhibiting Smad2/3 phosphorylation has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 Value | Reference |

| ALK5-mediated Smad3 phosphorylation | Purified kinase domain assay | 5.3 nM | [1][2] |

| ALK5 phosphorylation of casein | Kinase assay | 36 nM | [2] |

| p38α mitogen-activated protein kinase | Kinase assay | 4.3 µM | [2] |

This table highlights the high selectivity of this compound for ALK5-mediated Smad3 phosphorylation over other kinases.

Table 2: Cellular and In Vivo Effects of this compound on Smad2/3 Phosphorylation

| Model System | Cell Type / Animal Model | This compound Concentration / Dose | Key Findings on Smad2/3 Phosphorylation | Reference |

| In Vitro | HepG2 and 4T1 cells | 0.5 - 1 µM | Inhibited TGF-β-stimulated Smad2 phosphorylation and nuclear translocation. | [2] |

| In Vitro | Human and mouse cell lines | Not specified | Suppressed TGF-β-mediated phosphorylation and nuclear translocation of Smad2. | |

| In Vivo | Rat model of unilateral ureteral obstruction (UUO) | 10 and 20 mg/kg/day (intraperitoneal) | Decreased levels of phosphorylated Smad2 (pSmad2) in kidney tissues. | [1] |

| In Vivo | Rat model of Peyronie's disease | 5 mg/kg | Reduced transnuclear expression of phospho-Smad2/phospho-Smad3. | [3] |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling cascade and experimental procedures are crucial for a clear understanding of this compound's function and its assessment.

References

Methodological & Application

IN-1130 In Vivo Experimental Protocols: A Comprehensive Guide for Preclinical Research

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By targeting ALK5, this compound effectively blocks the downstream signaling cascade mediated by Smad proteins, which plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production.[1][2][3] This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for a range of pathologies, most notably in oncology and fibrotic diseases. In preclinical studies, this compound has demonstrated significant efficacy in suppressing tumor growth and metastasis, as well as mitigating fibrosis in various organs.[2][3][4] This document provides a detailed overview of established in vivo experimental protocols for this compound to guide researchers in designing and executing robust preclinical studies.

Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and subsequent activation of downstream mediators, Smad2 and Smad3. The inhibition of Smad phosphorylation blocks their nuclear translocation and subsequent regulation of target gene expression. This ultimately leads to a reduction in the expression of pro-fibrotic and pro-metastatic factors.[1][2][5][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An novel inhibitor of TGF-β type I receptor, this compound, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a small molecule inhibitor of transforming growth factor-beta type I receptor/activin receptor-like kinase-5, on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

IN-1130: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing IN-1130, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), in various in vitro experimental settings. Detailed protocols and effective concentration ranges are provided to facilitate research in areas such as fibrosis, cancer biology, and immunology.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the ALK5 kinase domain.[1][2][3] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[1][4] The TGF-β pathway plays a crucial role in cellular processes such as proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[4][5] Dysregulation of this pathway is implicated in numerous diseases, including fibrosis and cancer metastasis.[2][4]

Effective Concentrations in In Vitro Assays

The effective concentration of this compound varies depending on the specific assay and cell type. The following table summarizes key quantitative data from published studies.

| Assay Type | Target/Process | Cell Line/System | Effective Concentration (IC₅₀) | Reference |

| Kinase Assay | ALK5-mediated Smad3 phosphorylation | Purified kinase domain | 5.3 nM | [1][6] |

| Kinase Assay | ALK5 phosphorylation of casein | Purified kinase domain | 36 nM | [1] |

| Kinase Assay | p38α mitogen-activated protein kinase | Purified kinase domain | 4.3 µM | [1] |

| Smad2 Phosphorylation | TGF-β-stimulated Smad2 phosphorylation | HepG2, 4T1 cells | 0.5 - 1 µM | [1] |

| E-cadherin Expression | Restoration of TGF-β-mediated decrease | MCF10A cells | 1 µM | [1] |

| Gene Expression | Inhibition of TGF-β-induced MMPs mRNA | MCF10A cells | 1 µM | [1] |

| Cell Mobility & Invasion | Inhibition of TGF-β-induced migration and invasion | MDA-MB-231, NMuMG, MCF10A cells | 1 µM | [1] |

Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.